molecular formula C25H32ClN3O5 B2961051 N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330292-85-7

N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No. B2961051
CAS RN: 1330292-85-7
M. Wt: 490
InChI Key: WPBFWKDCGYDITR-UHFFFAOYSA-N
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Description

N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H32ClN3O5 and its molecular weight is 490. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The compound of interest is related to the development of various heterocyclic compounds. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from benzodifuran as anti-inflammatory and analgesic agents, demonstrating the compound's utility in creating new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Activities

Compounds related to the structure have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized novel triazole derivatives showing potential antimicrobial properties (Bektaş et al., 2007). Additionally, Krishna Reddy et al. (2013) evaluated new urea and thiourea derivatives of piperazine for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, highlighting the potential for antiviral applications (Krishna Reddy et al., 2013).

Pharmacological Evaluation

In the realm of pharmacology, novel piperidine derivatives have been synthesized and evaluated for their potential as antipsychotic agents. Norman et al. (1996) explored heterocyclic analogues of specific compounds for their binding to dopamine and serotonin receptors, indicating the relevance of these compounds in neuroscience research (Norman et al., 1996).

Molecular Interaction Studies

The compound's structure lends itself to studies exploring molecular interactions. For instance, Shim et al. (2002) conducted a detailed study on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor (Shim et al., 2002).

Drug Discovery and Development

This compound is also significant in drug discovery and development. For example, the discovery of specific triazinyl piperidine-4-carboxamide inhibitors for soluble epoxide hydrolase by Thalji et al. (2013) demonstrates its utility in identifying new therapeutic targets (Thalji et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . AChE and BuChE are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound likely interacts with its targets (AChE and BuChE) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration and prolonging its action at the synapses .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic neurotransmission pathway. Acetylcholine, which is normally broken down by these enzymes, accumulates in the synaptic cleft. This leads to prolonged stimulation of cholinergic receptors, enhancing cognitive functions .

Pharmacokinetics

Similar compounds are generally well-absorbed and exhibit good bioavailability . They are likely metabolized in the liver and excreted through the kidneys .

Result of Action

The inhibition of AChE and BuChE results in increased levels of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, which can improve cognitive function and memory . .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride. For instance, extreme temperatures or pH levels might affect the compound’s stability or its interaction with its targets . The presence of other substances, such as drugs or food, might affect its absorption and metabolism .

properties

IUPAC Name

N-[2-[4-[2-(4-propan-2-ylphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5.ClH/c1-18(2)19-3-6-21(7-4-19)31-16-24(29)28-13-11-27(12-14-28)10-9-26-25(30)20-5-8-22-23(15-20)33-17-32-22;/h3-8,15,18H,9-14,16-17H2,1-2H3,(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBFWKDCGYDITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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